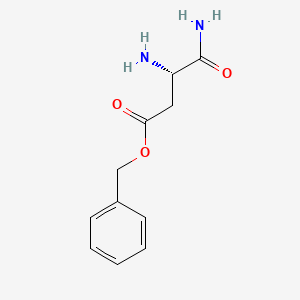

Benzyl (S)-3,4-diamino-4-oxobutanoate

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the development of pharmaceuticals and other biologically active molecules. Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate serves as a valuable starting material or intermediate in multi-step synthetic sequences. Its protected carboxylic acid (as a benzyl ester) and primary amide allow for selective transformations at other positions of the molecule without interfering with these functional groups.

The strategic use of protecting groups is a cornerstone of contemporary organic synthesis, enabling chemists to orchestrate complex molecular architectures. The benzyl group, for instance, can be removed under specific hydrogenolysis conditions, which are generally mild and compatible with a wide range of other functional groups. This strategic deprotection is a key step in the later stages of a synthetic route, revealing the carboxylic acid for further modification or for its role in the final target molecule's biological activity.

While direct and extensive research detailing the widespread application of Benzyl (S)-3,4-diamino-4-oxobutanoate in a broad range of synthetic methodologies is not abundantly available in mainstream literature, its structural motifs are present in various synthetic endeavors. For instance, the synthesis of related β-keto esters and their subsequent transformations are areas of active research. beilstein-journals.org The principles governing the reactivity of such butanoate structures are fundamental to their application.

Significance in Chiral Molecule Construction Methodologies

The core significance of this compound lies in its inherent chirality. As an (S)-configured molecule, it provides a stereochemically defined starting point for the synthesis of other chiral molecules. This approach, often referred to as "chiral pool synthesis," is a powerful strategy that avoids the need for asymmetric induction or resolution steps, which can be inefficient and costly.

The primary amine and amide functionalities, in conjunction with the chiral center, make this compound a precursor for the synthesis of modified peptides and peptidomimetics. In these applications, the stereochemistry at the α-carbon is crucial for the biological activity of the final product, as it dictates the three-dimensional arrangement of the molecule and its interaction with biological targets such as enzymes and receptors.

The synthesis of peptidomimetics containing modified amino acid residues is a key area in medicinal chemistry. The incorporation of residues derived from compounds like this compound can lead to peptides with enhanced stability, bioavailability, and specific biological activities. For example, the synthesis of novel conjugated 1,3,4-oxadiazole-peptides represents a strategy to create bioisosteric analogues of biologically active peptides, where the amide bond is replaced by a heterocyclic ring. rsc.org While not directly employing the title compound, this research highlights the importance of modified amino acid building blocks in peptide chemistry.

Historical Trajectory and Related Structural Analogues in Chemical Research

The historical development of this compound is intrinsically linked to the broader history of amino acid chemistry and the development of protecting group strategies in peptide synthesis. The use of benzyl esters as protecting groups for carboxylic acids has been a standard practice for decades.

Structurally, this compound is a derivative of L-asparagine, where the carboxylic acid is protected as a benzyl ester. L-asparagine itself is one of the 20 proteinogenic amino acids. The study of asparagine and its derivatives has a long history, driven by their biological importance and their utility in synthesis.

Numerous structural analogues of this compound have been synthesized and studied. These analogues often feature different protecting groups for the carboxylic acid or modifications to the amide functionality. For instance, other ester protecting groups like methyl or ethyl esters are common. The synthesis of various substituted 1,3,4-oxadiazoles, which can be considered as derivatives of di-acylated hydrazines, demonstrates the chemical space that can be explored starting from related structures. japsonline.com

The choice of a particular analogue is often dictated by the specific requirements of the synthetic route, such as the need for orthogonal protecting groups that can be removed under different conditions. The synthesis of complex molecules often requires a careful selection of such building blocks to achieve the desired outcome efficiently. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, a widely used building block in carbohydrate chemistry, showcases the importance of benzyl-protected intermediates in the synthesis of complex biomolecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAZRAVYNHQTLL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl S 3,4 Diamino 4 Oxobutanoate

Retrosynthetic Analysis and Strategic Approaches Towards Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate

A retrosynthetic analysis of Benzyl (S)-3,4-diamino-4-oxobutanoate logically deconstructs the molecule into readily available starting materials. The primary disconnection strategy involves breaking the ester linkage, which points to L-asparagine and a benzyl source as the core building blocks. Further analysis necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions, such as polymerization. This strategic planning is fundamental in carbohydrate and amino acid chemistry to navigate the challenges posed by multiple reactive sites. taylorfrancis.comnih.govnih.gov

Identification of Key Precursor Synthon Equivalents

The retrosynthetic blueprint identifies specific synthons, whose real-world chemical equivalents are crucial for the practical execution of the synthesis. The primary challenge lies in the selective formation of the benzyl ester at the C-terminus of L-asparagine without affecting the side-chain amide or the alpha-amino group. This requires a protected form of the amino acid.

The key precursors are:

The Chiral Backbone: The synthon for the (S)-configured alpha-amino acid core is L-Asparagine. To direct the reaction to the carboxylic acid, the alpha-amino group must be temporarily protected. Common and effective reagents for this are N-(tert-butoxycarbonyl) anhydride (B1165640) ((Boc)₂O) or Benzyl chloroformate (Cbz-Cl), leading to the key intermediates N-Boc-L-Asparagine or N-Cbz-L-Asparagine . rsc.org

The Ester Group: The benzyl group is introduced via Benzyl alcohol in a condensation reaction or, more reactively, through an alkylation reaction using Benzyl bromide . researchgate.net

Coupling and Activating Agents: For esterification reactions involving an alcohol, coupling agents are required. Standard reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction and improve yields. researchgate.net

Table 1: Key Synthons and Their Chemical Equivalents

| Synthon | Role in Target Molecule | Chemical Equivalent(s) |

| (S)-α-Amino Acid Core | Provides the chiral backbone and side-chain amide | L-Asparagine, N-Boc-L-Asparagine, N-Cbz-L-Asparagine |

| Benzyl Group | Forms the C-terminal ester | Benzyl alcohol, Benzyl bromide |

| Carboxyl Activator | Facilitates ester bond formation | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |

Established and Evolving Synthetic Routes to this compound

The synthesis of this compound is typically achieved through well-established methods in peptide and amino acid chemistry. These routes are characterized by their sequential, step-by-step nature.

Linear and Convergent Synthetic Pathways

Given the structure of the target molecule, a linear synthetic pathway is the most logical and widely practiced approach. beilstein-journals.org This involves the sequential modification of the L-asparagine starting material. A typical linear sequence is as follows:

N-Protection: The α-amino group of L-asparagine is protected, for instance, with a Boc group to yield N-Boc-L-asparagine.

Esterification: The carboxylic acid of N-Boc-L-asparagine is coupled with benzyl alcohol using a reagent like DCC in the presence of DMAP. This forms the protected intermediate, N-Boc-L-asparagine benzyl ester.

N-Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to yield the final product, this compound, typically as a salt (e.g., trifluoroacetate (B77799) or hydrochloride).

A convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is not practical or necessary for a molecule of this size and simplicity. beilstein-journals.org

Table 2: Comparison of Linear Synthetic Steps

| Step | Reagents | Purpose | Key Considerations |

| 1. N-Protection | (Boc)₂O, mild base | Prevents side reactions at the α-amino group. | Ensure complete reaction without affecting the side-chain amide. |

| 2. Esterification | Benzyl alcohol, DCC, DMAP | Forms the target C-terminal benzyl ester. | Removal of the dicyclohexylurea (DCU) byproduct is necessary. |

| 3. N-Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc group to yield the final free amine. | Conditions must be anhydrous to prevent ester hydrolysis. |

Exploration of Atom-Economic Approaches

Atom economy is a core principle of green chemistry that evaluates how efficiently reactant atoms are incorporated into the desired product. primescholars.com Many standard synthetic routes for amino acid derivatives are not highly atom-economic.

Coupling Reagents: The use of stoichiometric coupling agents like DCC results in poor atom economy. In the esterification step, the DCC molecule (molar mass 206.33 g/mol ) is converted into a dicyclohexylurea (DCU) byproduct, which constitutes a significant waste stream. primescholars.com

Catalytic Esterification: A more atom-economic alternative would be a direct Fischer esterification of L-asparagine with benzyl alcohol using only a catalytic amount of acid. The sole byproduct would be water. However, the harsh conditions (high temperature, strong acid) required for this reaction can lead to side reactions, degradation, and racemization, making it unsuitable for maintaining the stereochemical and chemical integrity of the amino acid.

While less atom-economic, the use of protecting groups and coupling agents remains the most reliable and controllable method for synthesizing specific amino acid esters like this compound with high purity and stereochemical integrity.

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure this compound relies on the chiral pool strategy, as previously discussed. This approach is technically enantiospecific rather than enantioselective because it starts with a molecule that already possesses the correct chirality.

The synthesis begins with L-asparagine, which is sourced from nature and is enantiomerically pure. The challenge for the chemist is not to create the stereocenter, but to perform subsequent chemical transformations without destroying it. The key to preserving the (S)-configuration at the α-carbon is the use of mild reaction conditions, particularly during the coupling and deprotection steps, which avoids the formation of intermediates that could lead to racemization. As such, dedicated enantioselective methods like asymmetric catalysis are not required or employed for this type of synthesis, as a more practical and efficient route is available through the use of the natural chiral pool. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is effective in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. wikipedia.org

For the synthesis of β-amino acids, chiral auxiliaries such as pseudoephedrine and N-tert-butanesulfinyl imines have been successfully employed. nih.govthieme-connect.com For instance, pseudoephedrine can be used to synthesize α-substituted β-amino acids with high stereoselectivity. nih.gov Another approach involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which provides access to β-chiral disubstituted β-homoprolines. thieme-connect.com

The use of chiral enolates bearing chiral auxiliaries in reactions with N-acyloxyiminium ions is another method to prepare optically active β-amino acids. researchgate.net The diastereoselectivity of this reaction can be controlled by the choice of metal enolate, with boron and titanium(IV) enolates providing opposite diastereomers. researchgate.net

Key Features of Chiral Auxiliary-Mediated Synthesis:

High Stereocontrol: Directs the formation of a specific stereoisomer.

Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused.

Proven Methodology: A well-established strategy in asymmetric synthesis. wikipedia.org

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. youtube.com This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. youtube.com

In the context of α,β-diamino acid synthesis, tandem orthogonal organocatalysis has been developed. nih.govkyoto-u.ac.jp This method employs a chiral phosphoric acid catalyst to control the chemo-, regio-, and stereoselective addition of hydroxylamines to alkylideneoxazolones. nih.govkyoto-u.ac.jp A phosphine (B1218219) co-catalyst can be used to isomerize less reactive Z-alkylideneoxazolones to the more reactive E-isomers. kyoto-u.ac.jpacs.org

Another strategy is the catalytic asymmetric diamination of C-C double bonds. rsc.org This can be achieved through various catalytic systems, including those based on palladium, copper, or iron, operating through either two-electron or one-electron pathways. rsc.org For the synthesis of anti-α,β-diamino acid derivatives, a direct asymmetric Mannich reaction of glycine (B1666218) Schiff bases with N-tosylimines catalyzed by a copper(I)/TF-BiphamPhos complex has shown high diastereoselectivity and enantioselectivity. acs.org

Table 1: Comparison of Asymmetric Catalysis Approaches

| Catalytic System | Substrates | Key Features |

| Chiral Phosphoric Acid / Phosphine | Alkylideneoxazolones, Hydroxylamines | Tandem orthogonal catalysis, controls chemo-, regio-, and stereoselectivity. nih.govkyoto-u.ac.jpacs.org |

| Copper(I) / TF-BiphamPhos | Glycine Schiff bases, N-tosylimines | High diastereoselectivity and enantioselectivity for anti-adducts. acs.org |

| Palladium, Copper, or Iron Catalysts | Alkenes | Catalytic asymmetric diamination of C-C double bonds. rsc.org |

Chemo- and Stereoselective Transformations of Achiral Substrates

The direct transformation of achiral starting materials into chiral products represents a highly atom-economical approach. Several methods have been developed for the chemo- and stereoselective synthesis of amino acids from achiral precursors.

One such method involves the stereoselective α-amination of amides using simple azides. acs.org This reaction proceeds under mild, metal-free conditions and is highly chemoselective for amides, even in the presence of other carbonyl functional groups. acs.org Furthermore, it can be rendered stereoselective, providing access to optically enriched α-amino carbonyl compounds. acs.org

Another approach is the catalytic asymmetric diamination of alkenes, which introduces two nitrogen functionalities across a double bond in a stereocontrolled manner. rsc.org This transformation can be achieved using various transition metal catalysts. rsc.org Additionally, the development of new chemo-, regio-, and stereoselective reactions continues to provide novel pathways to complex molecules from simple, achiral starting materials. nih.govacs.org For instance, a general stereoselective synthesis of chemically differentiated α-diamino acids has been reported, highlighting the progress in this area. nih.gov

Protecting Group Strategies for Amine and Carboxyl Functionalities in this compound Synthesis

The synthesis of polyfunctional molecules like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups. nih.govresearchgate.netbiosynth.com This prevents unwanted side reactions and allows for the selective formation of desired bonds. nih.govbiosynth.com

For the amine functionalities, common protecting groups include the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. iris-biotech.decreative-peptides.com The carboxyl group is often protected as a benzyl (Bzl) ester. peptide.com The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps. nih.gov

Common Protecting Groups in Amino Acid Synthesis:

N-α-Amino Protection: Boc, Fmoc, Benzyloxycarbonyl (Z) researchgate.netcreative-peptides.compeptide.com

Side-Chain Amine Protection (for diamino acids): Boc, Z(2-Cl) creative-peptides.compeptide.com

Carboxyl Protection: Benzyl (Bzl) ester, tert-Butyl (tBu) ester iris-biotech.depeptide.com

Orthogonal Protection Schemes

An orthogonal protection strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group in the presence of others. fiveable.meorganic-chemistry.org This is particularly crucial in the synthesis of complex molecules with multiple reactive sites. fiveable.me

The most widely used orthogonal system in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.depeptide.com In this scheme, the N-α-amino group is protected with the base-labile Fmoc group, while side-chain functionalities, including the carboxyl group, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com This allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) to enable peptide chain elongation, while the tBu groups remain intact until the final acid-mediated cleavage from the resin. iris-biotech.de

Another common, though not strictly orthogonal, protection scheme is the Boc/Bzl strategy. peptide.com Both groups are acid-labile, but their removal requires different acid strengths. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require strong acids like hydrogen fluoride (B91410) (HF). peptide.com

Table 2: Orthogonal and Quasi-Orthogonal Protection Schemes

| Scheme | N-α-Protection | Side-Chain/C-Terminal Protection | Deprotection Conditions | Orthogonality |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Fmoc: Piperidine (B6355638); tBu: TFA iris-biotech.depeptide.com | Fully Orthogonal peptide.com |

| Boc/Bzl | Boc (acid-labile) | Bzl (acid-labile) | Boc: Moderate acid (TFA); Bzl: Strong acid (HF) peptide.com | Quasi-Orthogonal biosynth.compeptide.com |

| Alloc/Allyl | Alloc (removable with Pd(0)) | Allyl (removable with Pd(0)) | Pd(PPh₃)₄ sigmaaldrich.com | Orthogonal to Fmoc/tBu and Boc/Bzl fiveable.me |

Selection and Removal of N- and C-terminal Protecting Groups

N-terminal Protecting Groups:

Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by treatment with a secondary amine, such as 20% piperidine in DMF. iris-biotech.decreative-peptides.com It is the standard for modern solid-phase peptide synthesis due to the mild deprotection conditions. iris-biotech.de

Boc (tert-Butoxycarbonyl): Removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.compeptide.com

C-terminal Protecting Groups (and Side-Chain Protection):

Benzyl (Bzl) ester: Cleaved by strong acids like HF or by catalytic hydrogenation (H₂/Pd). creative-peptides.compeptide.com

tert-Butyl (tBu) ester: Removed with strong acids such as TFA. iris-biotech.de

The deprotection conditions must be chosen carefully to avoid side reactions. For example, the use of scavengers is often necessary during acid-mediated deprotection to prevent the modification of sensitive amino acid residues. iris-biotech.de

Emerging and Sustainable Synthetic Protocols for this compound

Recent advances in organic synthesis have focused on developing more sustainable and efficient methods for the production of amino acids. nih.gov These emerging protocols aim to reduce the environmental impact by utilizing renewable resources, minimizing waste, and employing milder reaction conditions.

One promising approach is the use of enzymatic synthesis. Researchers have successfully synthesized L-alanine from carbon dioxide, hydrogen, and ammonia (B1221849) using enzymes, achieving high conversion efficiency. agrofeed.eufeedstrategy.com While currently more expensive than traditional methods, this technology has the potential to become a more sustainable alternative. agrofeed.eufeedstrategy.com

Another area of development is the use of photocatalysis. A modular, two-step protocol for the synthesis of β-amino acid derivatives has been reported, which involves a photocatalytic hydroalkylation reaction followed by an oxidative functionalization. rsc.org This method is scalable using continuous-flow technology, offering a more efficient and potentially greener manufacturing process. rsc.org

Furthermore, efforts are being made to utilize sustainable raw materials, such as biomass-derived feedstocks, and to develop fermentation processes that minimize waste and energy consumption. nih.gov The use of amino acids themselves as sustainable catalysts is also being explored. chemrxiv.org These innovations pave the way for more environmentally friendly production of valuable chemical compounds like this compound.

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles to the synthesis of fine chemicals and active pharmaceutical ingredients is a paramount goal in modern organic chemistry. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net For a molecule like this compound, which contains an amide bond, traditional synthesis routes often involve stoichiometric activating agents and hazardous solvents, leading to poor atom economy and significant waste generation. researchgate.net

Enzymatic Synthesis: A prominent green chemistry approach is the use of biocatalysts. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby minimizing the need for protecting groups and reducing the formation of byproducts. nih.govlibretexts.org For the formation of the amide bond in this compound, enzymes such as lipases or specific amidating enzymes could be employed. nih.govnih.gov For instance, asparagine synthetase catalyzes the formation of L-asparagine from L-aspartic acid and an amine source, a reaction that is conceptually similar to the final step in synthesizing the target molecule. frontiersin.orgnih.gov The use of enzymes can lead to a more sustainable process by avoiding harsh reagents and organic solvents. thieme-connect.com

Alternative Solvents and Catalysts: The selection of solvents is a critical aspect of green chemistry. Replacing hazardous solvents with greener alternatives like water or bio-based solvents can significantly improve the environmental profile of a synthesis. nih.gov Furthermore, the development of catalytic methods for amide bond formation is a key area of research. nih.gov Lewis acids and other catalysts can promote the direct amidation of carboxylic acids, offering a more atom-economical route compared to traditional coupling reagents. nih.gov

The table below illustrates a conceptual comparison between a traditional chemical synthesis and a potential green chemistry approach for an amide synthesis relevant to this compound.

| Parameter | Traditional Amide Synthesis | Green Chemistry Approach (e.g., Enzymatic) |

| Solvent | Chlorinated or polar aprotic solvents (e.g., Dichloromethane, DMF) | Water, buffer solutions |

| Catalyst/Reagent | Stoichiometric coupling agents (e.g., DCC, HOBt) | Biocatalyst (e.g., Lipase, Amidase) |

| Temperature | Often requires heating or cooling | Ambient or near-ambient temperature |

| Byproducts | Urea derivatives, salts | Minimal, often just water |

| Atom Economy | Low to moderate | High |

Continuous Flow and Microreactor Synthesis Methodologies

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and other fine chemicals. thieme-connect.de These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. durham.ac.uk

For the synthesis of a molecule like this compound, which is a derivative of an amino acid, flow chemistry presents several potential benefits. The formation of the amide bond, a key step in the synthesis, can be significantly accelerated and controlled in a microreactor. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is crucial for managing exothermic reactions and preventing side reactions. researchgate.net

A multi-step synthesis in a continuous flow setup can be designed where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each step. researchgate.net For example, the protection of the amino group, activation of the carboxylic acid, and subsequent amidation could be performed sequentially in different modules of a flow reactor system. This "telescoped" synthesis approach can significantly reduce processing time and solvent usage. researchgate.net

The table below outlines the potential advantages of using continuous flow and microreactor technologies for the synthesis of dipeptide-like molecules.

| Feature | Batch Synthesis | Continuous Flow/Microreactor Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer or in parallel |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volumes |

| Product Purity | May require extensive purification | Often higher purity, reducing purification needs |

Reactivity Profile and Transformational Chemistry of Benzyl S 3,4 Diamino 4 Oxobutanoate

Electrophilic and Nucleophilic Reactions at Amine Centers

The presence of two amine groups, a primary α-amine and a primary amine on the side chain, makes Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate highly susceptible to reactions with electrophiles. The relative nucleophilicity of these amines can be modulated by reaction conditions, enabling either selective or exhaustive derivatization.

Acylation, Sulfonylation, and Reductive Amination Reactions

The amine centers readily undergo acylation and sulfonylation. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, forms amide bonds. This is a fundamental transformation in peptide chemistry. researchgate.net Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct. nih.gov

Selective protection of one amine group is often necessary. For instance, the α-amine can be selectively protected with a Boc (di-tert-butyl dicarbonate) group, allowing the side-chain amine to be modified independently.

Table 1: Common Reagents for Amine Modification

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride | Amide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Tosyl chloride | Sulfonamide |

Reductive amination, while more commonly a reaction of an amine with a carbonyl compound, can be relevant if the compound or its derivatives are subjected to conditions that could facilitate such transformations. However, the primary reactivity of the amine centers is overwhelmingly as nucleophiles.

Cyclocondensation Reactions for Heterocycle Formation

The 1,2-diamine arrangement in Benzyl (S)-3,4-diamino-4-oxobutanoate is a classic precursor for the synthesis of various nitrogen-containing heterocycles. These cyclocondensation reactions typically involve reacting the diamine with a compound containing two electrophilic centers.

For example, reaction with:

α-Dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) yields pyrazine (B50134) derivatives.

1,3-Dicarbonyl compounds (e.g., acetylacetone) can lead to the formation of seven-membered diazepine (B8756704) rings.

Carboxylic acids or their derivatives can form imidazolines or dihydropyrazinones depending on the reagent and conditions.

Phosgene or its equivalents can produce cyclic ureas (imidazolidinones).

These transformations are valuable for creating complex molecular architectures from a relatively simple starting material. The specific heterocycle formed is highly dependent on the nature of the coupling partner. nih.gov

Modifications and Derivatizations at the Benzyl Ester Functionality

The benzyl ester group serves primarily as a carboxyl protecting group. Its removal or transformation is a key step in many synthetic sequences, particularly in peptide synthesis. thieme-connect.de

Selective De-protection and Transesterification Reactions

The benzyl ester can be selectively cleaved under conditions that leave other functional groups, such as Boc-protecting groups or peptide bonds, intact. The two most common methods for de-protection are catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis: This is a very mild and common method for benzyl ester removal. It involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzyl C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous as it is generally orthogonal to acid-labile protecting groups like Boc. nih.gov

Acidolysis: Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) can cleave benzyl esters. However, these conditions are harsh and will also remove other acid-labile groups, making this method less selective if such groups are present. thieme-connect.de

Transesterification, the conversion of one ester to another, is less common for benzyl esters but can be achieved under specific catalytic conditions.

Table 2: Benzyl Ester De-protection Methods

| Method | Reagents | Byproducts | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | High selectivity, mild conditions |

Amidation and Peptide Coupling Reactions Utilizing the Compound

Once the benzyl ester is de-protected to reveal the free carboxylic acid, the compound can be used in amidation or peptide coupling reactions. In this scenario, the molecule acts as the "C-terminal" component. The carboxylic acid is activated using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. luxembourg-bio.com

Common coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient and are standards in modern peptide synthesis. luxembourg-bio.com

Conversely, with its amine groups available, this compound can act as the "N-terminal" component, reacting with an activated carboxylic acid to form a new peptide bond. researchgate.net This dual reactivity makes it a versatile building block for constructing peptidomimetics and complex peptides.

Reactivity of the Amide Carbonyl Group

The primary amide functionality (-CONH₂) is the least reactive group on the molecule under most conditions used in peptide synthesis. It is generally stable to the reagents used for acylation of the amines and the de-protection of the benzyl ester.

Significant transformations of the primary amide typically require harsh conditions not commonly employed in the derivatization of the rest of the molecule. These reactions could include:

Dehydration: Treatment with strong dehydrating agents (e.g., P₂O₅, SOCl₂) can convert the amide to a nitrile (-C≡N).

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine.

In the context of the reactivity profile of this compound, the primary amide is best considered a stable, non-participating group during the transformations at the amine and ester centers.

Advanced Applications of Benzyl S 3,4 Diamino 4 Oxobutanoate As a Chiral Synthon in Complex Molecule Assembly

Utilization in the Total Synthesis of Natural Products and Analogues

The stereochemically defined backbone of benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate provides a valuable starting point for the enantioselective synthesis of natural products and their analogues. The strategic manipulation of its functional groups allows for its incorporation into a variety of complex molecular frameworks.

Role in Biomimetic Syntheses

Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. engineering.org.cnnih.gov The structural similarity of benzyl (S)-3,4-diamino-4-oxobutanoate to a protected asparagine residue makes it a relevant synthon in the biomimetic synthesis of peptide-containing natural products. rsc.org In pathways where asparagine is a key component, this benzyl-protected derivative can be employed to control reactivity and prevent unwanted side reactions during the synthetic sequence. For example, in the biomimetic synthesis of a natural product containing an asparagine-linked glycoside, the benzyl ester would protect the C-terminus while the amine and amide functionalities are available for other transformations. beilstein-journals.org Although specific examples detailing the use of this exact compound in biomimetic syntheses are not prevalent in the literature, its role can be inferred from the general principles of using protected amino acids in such synthetic campaigns.

Precursor for Chiral Ligand and Organocatalyst Development

The chiral scaffold of this compound makes it an appealing starting material for the synthesis of novel chiral ligands for asymmetric catalysis.

The development of chiral ligands is crucial for enantioselective transition-metal-catalyzed reactions. mdpi.com Amino acids and their derivatives are frequently used as chiral sources for ligand synthesis. nih.gov this compound offers multiple points for modification to create bidentate or tridentate ligands. For instance, the primary amine could be functionalized with phosphine-containing moieties, while the amide or the deprotected carboxylate could be modified to coordinate with a metal center. The stereocenter alpha to the ester is expected to effectively transfer chiral information during a catalytic cycle.

Similarly, in the field of organocatalysis, chiral molecules derived from amino acids are widely employed. The amine functionality of this compound could be utilized to form chiral amines, amides, or thioureas, which are common motifs in organocatalysts. The benzyl ester and the amide group provide opportunities for introducing additional functional groups that can participate in catalysis through hydrogen bonding or other non-covalent interactions.

Construction of Peptidomimetic and Oligomeric Scaffolds (Synthetic Focus)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. nih.gov this compound serves as a valuable building block for the synthesis of peptidomimetics and other oligomeric structures due to its amino acid-like backbone.

Design Principles for Non-Peptidic Backbones

The design of non-peptidic backbones often involves replacing the labile amide bonds of peptides with more stable linkages. The functional groups of this compound can be chemically transformed to create these alternative backbones. For example, the primary amine can be used in reductive amination reactions to form secondary amine linkages. The amide side chain can be hydrolyzed to a carboxylic acid, providing another point for modification, or it could be reduced to an amine, leading to a diamino building block. These transformations allow for the creation of oligomers with altered conformational preferences and improved resistance to enzymatic degradation compared to natural peptides.

Solid-Phase and Solution-Phase Synthetic Strategies

Both solid-phase and solution-phase synthesis are powerful techniques for the construction of oligomers. This compound is amenable to both approaches.

In solid-phase synthesis , the benzyl ester can be attached to a resin, allowing for the sequential addition of other building blocks to the free primary amine. nih.govresearchgate.net Standard protecting group strategies, such as Fmoc or Boc for the amine, can be employed. google.comnih.gov The use of solid-phase synthesis enables the rapid and efficient construction of libraries of peptidomimetics for screening and optimization. researchgate.net

| Synthesis Type | Strategy | Key Features |

| Solid-Phase | Attachment via benzyl ester | Allows for iterative chain elongation from the N-terminus. |

| Solution-Phase | Stepwise coupling | Offers flexibility in reaction conditions and scalability. |

In solution-phase synthesis , the compound can be coupled with other monomers in a stepwise manner. This approach offers greater flexibility in terms of reaction conditions and scale, which can be advantageous for the synthesis of larger quantities of a specific target molecule. The differential reactivity of the amine, ester, and amide functionalities allows for selective transformations at each step of the synthesis.

Explorations in Materials Science Precursor Chemistry

The utility of chiral synthons is a significant area of investigation in materials science, particularly for the development of functional polymers, metal-organic frameworks (MOFs), and self-assembling systems. Chiral molecules can impart unique optical, electronic, and catalytic properties to materials. This compound possesses key structural features that make it a candidate for such applications.

Theoretical Potential as a Monomer for Chiral Polymers:

The diamino functionality of this compound allows for its potential use as a monomer in polycondensation reactions. The presence of the chiral center could lead to the synthesis of stereoregular polymers with helical structures or other forms of supramolecular chirality. Such chiral polymers are of interest for applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules. The benzyl ester group could serve as a protecting group for the carboxylic acid functionality during polymerization and could be subsequently removed to allow for further modification of the polymer backbone.

Postulated Role in Metal-Organic Frameworks (MOFs):

Chiral ligands are crucial in the design of enantioselective MOFs. The diamino and carboxylate groups of this compound (after deprotection of the benzyl ester) could coordinate with metal ions to form chiral frameworks. These materials could potentially be used for enantioselective separations, asymmetric catalysis, and chiral sensing. The stereochemistry of the synthon would directly influence the chirality of the resulting MOF pores.

Hypothesized Function in Self-Assembling Systems:

The combination of hydrogen bonding capabilities from the amino and amido groups, along with potential π-π stacking interactions from the benzyl group, suggests that this compound could participate in molecular self-assembly. The chirality of the molecule would be expected to direct the formation of chiral supramolecular structures, such as helices, sheets, or vesicles. These ordered assemblies could have applications in areas such as nanotechnology and biomaterials.

Despite this theoretical potential, it is important to note that specific studies detailing the synthesis, characterization, and application of materials derived from this compound are not readily found in the scientific literature. The following table summarizes the key structural features of the compound and their potential implications in materials science, which remain largely areas for future research.

| Structural Feature | Potential Role in Materials Science |

| (S)-Chiral Center | Induces chirality in polymers, MOFs, and self-assembled structures. |

| Diamino Groups | Act as reactive sites for polymerization or as ligands for metal coordination in MOFs. |

| Benzyl Ester | Serves as a protecting group for the carboxylic acid, allowing for controlled synthesis. |

| Amide Group | Participates in hydrogen bonding, influencing self-assembly and material properties. |

Further experimental investigation is required to validate these potential applications and to fully explore the utility of this compound as a precursor in materials science.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound in solution. For Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate, NMR is crucial for verifying the connectivity of atoms and assigning the stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to achieve a complete structural assignment.

In a typical ¹H NMR spectrum of a related benzyl-containing compound, the aromatic protons of the benzyl group generally appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the oxygen atom would be expected to show a characteristic signal, often a singlet or a multiplet depending on coupling, around δ 5.0 ppm. researchgate.netrsc.org The protons on the butanoate backbone would have distinct chemical shifts influenced by the adjacent amino and carbonyl groups.

The ¹³C NMR spectrum provides information on the carbon framework. For analogous benzyl esters, the carbonyl carbon of the ester typically resonates around δ 167-172 ppm, while the benzylic carbon (CH₂) is found near δ 66-68 ppm. rsc.org The aromatic carbons of the benzyl group show signals in the δ 127-136 ppm region. researchgate.netrsc.org The carbon atoms of the butanoate moiety would be expected at higher field, with their exact positions indicating the influence of the nitrogen and carbonyl functionalities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Moieties Note: This table presents expected chemical shift ranges based on data from similar structural fragments, as direct experimental data for the target compound is not publicly available. Actual values may vary.

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Benzyl Group | Aromatic C-H | 7.2 - 7.4 (multiplet) | 127 - 129 |

| Benzylic C-H₂ | ~5.1 (singlet) | ~67 | |

| Quaternary Aromatic C | - | ~136 | |

| Butanoate Backbone | Ester Carbonyl C=O | - | ~171 |

| Amide Carbonyl C=O | - | ~170 | |

| α-Carbon C-H | Variable | Variable | |

| β-Carbon C-H₂ | Variable | Variable | |

| Amine/Amide | N-H₂ | Variable (broad) | - |

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity, advanced 2D NMR experiments are utilized. These techniques are essential for complex molecules where 1D spectra may have overlapping signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities within the butanoate backbone and to confirm the protons on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the benzylic CH₂ proton signal would show a cross-peak with the corresponding benzylic carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the benzylic protons and the ester carbonyl carbon would confirm the benzyl ester moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation and stereochemistry of the molecule. researchgate.net

Dynamic NMR (DNMR) is a specialized technique used to study the rates of intramolecular processes that are on the timescale of the NMR experiment, such as conformational changes or restricted rotation. cat-online.comnih.gov For Benzyl (S)-3,4-diamino-4-oxobutanoate, the presence of the amide bond could lead to restricted rotation around the C-N bond, resulting in the existence of rotational isomers (rotamers).

At room temperature, the rotation around this bond might be fast on the NMR timescale, leading to averaged signals for the atoms near the amide. However, at lower temperatures, this rotation can slow down, causing a decoalescence of signals and the appearance of separate peaks for each rotamer. cat-online.com By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. unibas.itacs.org Such studies are crucial for understanding the conformational dynamics of the molecule in solution, which can influence its biological activity and interactions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₄N₂O₃), the expected exact mass can be calculated and compared to the experimental value. This confirmation is a critical step in verifying the identity of a synthesized compound. HRMS data is often obtained using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Calculated Monoisotopic Mass | 222.10044 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 223.10772 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The fragmentation of amino acid derivatives is well-studied and typically involves characteristic losses. unito.it

For this compound, common fragmentation pathways in positive ion mode (ESI+) after forming the [M+H]⁺ ion would likely include:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzyl-oxygen bond, leading to a neutral loss of benzyl alcohol (108 Da) or a benzyl cation (C₇H₇⁺, m/z 91), which is a very stable and common fragment in the mass spectra of benzyl-containing compounds. rsc.org

Losses from the amino acid core: Fragmentation of the butanoate backbone could involve losses of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), which are characteristic of amino acid fragmentation. unito.it

Cleavage of the amide bond: The C-N amide bond could also cleave, providing further structural information.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence of the benzyl ester, the diamino butanoate core, and their connectivity. nih.govrsc.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is essential. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP).

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector that constitutes the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. nih.gov

For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in achieving enantioseparation via HPLC. researchgate.net The method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and injecting it onto the chiral column. The separated enantiomers are detected by a UV detector, and the area under each peak is proportional to its concentration. nih.gov

Alternatively, the amino groups can be derivatized with a chiral derivatizing agent, creating a pair of diastereomers that can then be separated on a standard, non-chiral HPLC or GC column. rsc.orgresearchgate.net

Table 3: Illustrative Chiral HPLC Method Parameters for Amino Acid Derivatives Note: This table provides a general example of a chiral HPLC method. Specific conditions for this compound would require experimental optimization.

| Parameter | Example Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100

A high e.e. value, typically >98%, is crucial for ensuring that the biological or chemical properties observed are attributable to the desired (S)-enantiomer and not confounded by the presence of its (R)-counterpart.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. While no crystal structure for this compound has been reported in the Cambridge Structural Database, obtaining suitable crystals would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would unequivocally confirm the (S)-configuration at the chiral center and reveal the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding. Studies on related aspartic acid derivatives have been conducted. nih.govnih.gov

Computational and Theoretical Chemistry Investigations on Benzyl S 3,4 Diamino 4 Oxobutanoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.govnih.gov For Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate, these calculations would reveal key aspects of its stability, reactivity, and spectroscopic properties.

A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For Benzyl (S)-3,4-diamino-4-oxobutanoate, the HOMO would likely be localized on the electron-rich regions, such as the amino groups and the phenyl ring, while the LUMO would be centered on the carbonyl groups, which are electron-deficient.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carbonyl groups and the positive potential near the hydrogen atoms of the amino groups, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Illustrative Quantum Chemical Properties for this compound Note: These are hypothetical values based on typical calculations for similar organic molecules and are for illustrative purposes only.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Conformational Landscape Analysis and Energy Minima Studies

Computational methods can systematically explore this landscape by rotating the molecule's dihedral angles and calculating the potential energy of each resulting conformation. nih.gov These searches can identify not only the global energy minimum (the most stable conformer) but also other low-energy local minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is critical, as it dictates how the molecule interacts with other molecules, such as solvent molecules or biological receptors. For instance, in related peptide systems, the side-chain conformation of asparagine is known to be highly dynamic and can exchange between different states, which has implications for its biological function. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or other transformations. A key reaction for its parent amino acid, asparagine, is non-enzymatic deamidation, which proceeds through a cyclic succinimide (B58015) intermediate. nih.govmdpi.commdpi.com

By modeling the reactants, transition states, intermediates, and products, chemists can map out the entire energy profile of a proposed reaction mechanism. researchgate.net Calculations can determine the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net The transition state is a high-energy, transient structure that represents the peak of this barrier. Identifying the geometry of the transition state is crucial for understanding how the reaction occurs. mdpi.com

For example, a computational study could investigate the hydrolysis of the benzyl ester group or the amide group. The calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming events. nih.govacs.org Such studies on related peptides have shown that the presence of catalysts, including water molecules themselves, can significantly lower the activation barriers. mdpi.commdpi.com These investigations provide a detailed, molecular-level picture of the reaction that is often difficult to obtain through experimental means alone. undip.ac.id

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow chemists to observe its motion over time. researchgate.net An MD simulation solves Newton's equations of motion for every atom in the system, which typically includes the molecule of interest surrounded by a large number of solvent molecules (e.g., water) to mimic solution-phase conditions.

For this compound, an MD simulation could reveal:

Conformational Dynamics: How the molecule flexes, bends, and rotates in solution. This provides a dynamic view of the conformational landscape, showing the transitions between different low-energy states. acs.orgnih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and the solvent's effect on reactivity. The simulation can show the formation and breaking of hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding water.

Interaction with other molecules: If placed in a simulation with other molecules, such as in a biological environment, MD can be used to study binding processes and intermolecular interactions. researchgate.net

MD simulations on asparagine-containing peptides have been used to explore the dynamics of side-chain hydrogen bonding and the exchange between different conformational states, which can occur on timescales from picoseconds to milliseconds. acs.org These simulations provide a rich, time-resolved view of the molecule's behavior that is essential for a complete understanding of its properties in a realistic environment.

Future Research Trajectories and Emerging Opportunities for Benzyl S 3,4 Diamino 4 Oxobutanoate

Untapped Synthetic Potential and Derivatization Possibilities

The synthetic utility of Benzyl (B1604629) (S)-3,4-diamino-4-oxobutanoate is largely unexplored. The presence of multiple reactive sites allows for a wide range of derivatization reactions, opening the door to the creation of novel molecules with potentially valuable properties.

The primary amide and secondary amine functionalities can undergo various transformations. For instance, the secondary amine is a nucleophile and can be acylated, alkylated, or arylated to introduce a wide array of substituents. The primary amide can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile, offering further points for modification. The benzyl ester can be selectively cleaved under mild hydrogenolysis conditions to reveal the carboxylic acid, which can then be converted to other functional groups or used for peptide coupling.

Table 1: Potential Derivatization Reactions of Benzyl (S)-3,4-diamino-4-oxobutanoate

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |

| Secondary Amine | Acylation | Acid chlorides, Anhydrides, Base | N-Acyl derivatives |

| Secondary Amine | Alkylation | Alkyl halides, Reductive amination | N-Alkyl derivatives |

| Secondary Amine | Arylation | Buchwald-Hartwig or Ullmann coupling | N-Aryl derivatives |

| Primary Amide | Hydrolysis | Acid or base catalysis | α,β-Diamino acid |

| Primary Amide | Dehydration | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Cyanide-containing amino acid derivative |

| Benzyl Ester | Hydrogenolysis | H₂, Pd/C | Free carboxylic acid |

| Carboxylic Acid (post-debenzylation) | Esterification | Alcohols, Acid catalysis | Alternative ester derivatives |

| Carboxylic Acid (post-debenzylation) | Amidation | Amines, Coupling agents (e.g., DCC, EDC) | Peptide or amide derivatives |

The strategic manipulation of these functional groups can lead to the synthesis of diverse molecular scaffolds. For example, the synthesis of novel peptidomimetics could be achieved by incorporating this diamino acid derivative into peptide chains, potentially imparting unique conformational constraints or biological activities. researchgate.net Furthermore, the chiral nature of the molecule makes it a valuable precursor for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.gov this compound is a prime candidate for integration into such systems, particularly in the realm of peptide and peptidomimetic synthesis. amerigoscientific.com

For successful incorporation into solid-phase peptide synthesis (SPPS), appropriate protection of the reactive functional groups is essential. nih.govamerigoscientific.com The secondary amine would likely require a protecting group that is orthogonal to the standard Fmoc or Boc protecting groups used for the α-amino group in peptide synthesis. nih.gov This would allow for the selective deprotection and modification of the side chain amine at a desired stage of the synthesis.

Table 2: Protecting Group Strategy for Automated Synthesis

| Functional Group | Potential Protecting Group | Cleavage Conditions | Orthogonality |

| α-Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine (B6355638) | Orthogonal to Boc and Benzyl |

| α-Amine | Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | Orthogonal to Fmoc and Benzyl |

| Side-Chain Amine | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Orthogonal to Fmoc and Boc |

| Side-Chain Amine | Mtt (4-Methyltrityl) | Mild acid | Orthogonal to Fmoc, allows for on-resin modification |

| Carboxyl Group | Benzyl Ester | Hydrogenolysis or strong acid | Cleaved during final deprotection |

The ability to generate a diverse library of compounds based on the this compound scaffold through automated synthesis would significantly accelerate the discovery of new molecules with desired biological or material properties. youtube.com

Potential as a Precursor in Unconventional Synthetic Methodologies

Beyond traditional synthetic approaches, this compound holds promise as a precursor in a variety of unconventional synthetic methodologies. jst.go.jp These emerging techniques often provide access to novel chemical space and can lead to the discovery of molecules with unprecedented structures and functions.

One area of potential is in the synthesis of foldamers, which are oligomers that adopt well-defined three-dimensional structures. The unique stereochemistry and functionality of this diamino acid could be exploited to create novel folding patterns with potential applications in catalysis, molecular recognition, and materials science. researchgate.net

Furthermore, the compound could serve as a substrate in radical-based C-H functionalization reactions. nih.govmdpi.com These methods allow for the direct modification of C-H bonds, providing a powerful tool for late-stage diversification of complex molecules. The application of such techniques to this compound could rapidly generate a library of analogs with diverse side chains.

Another exciting possibility lies in its use in biocatalysis. symeres.com Enzymes could be employed for the stereoselective modification of the molecule, leading to the synthesis of enantiopure derivatives that would be difficult to access through traditional chemical methods. The use of biocatalysis could also offer a more environmentally friendly approach to the synthesis of novel compounds. symeres.comacs.org

Q & A

Q. What are the critical steps for synthesizing Benzyl (S)-3,4-diamino-4-oxobutanoate with high stereochemical fidelity?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-configured oxazolidinone derivatives (e.g., (S)-4-benzyl-2-oxazolidinone, as in ) to enforce stereochemistry during amino group introduction .

- Protection Strategies : Temporarily protect reactive amino and carbonyl groups using benzyl esters (common in ) to prevent side reactions.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-based systems) for enantioselective amination steps.

- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry .

Q. What storage conditions are optimal to prevent degradation of this compound?

Methodological Answer:

- Container : Store in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation .

- Temperature : Keep at –20°C for long-term stability, as recommended for similar benzyl esters in .

- Moisture Control : Use desiccants (e.g., silica gel) and store in a dry, ventilated environment .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and NMR to confirm backbone structure and coupling constants (e.g., ) for stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

- FT-IR : Identify carbonyl (C=O) and amine (N-H) functional groups via characteristic stretches .

Q. How can researchers mitigate solubility challenges during purification of this compound?

Methodological Answer:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (per ) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during heating steps .

Advanced Research Questions

Q. How can contradictory NMR data for diastereomeric intermediates be resolved?

Methodological Answer:

- Advanced NMR Techniques : Perform -HMBC or NOESY to distinguish diastereomers via through-space interactions .

- X-Ray Crystallography : Resolve absolute configuration definitively (e.g., as done for similar chiral benzyl derivatives in ) .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated chemical shifts .

Q. What strategies optimize coupling efficiency between the amino and oxobutanoate groups under varying pH?

Methodological Answer:

- pH-Dependent Kinetics : Conduct reactions at pH 7–8 using phosphate buffers to stabilize zwitterionic intermediates.

- In-Situ Monitoring : Use LC-MS to track coupling progress and adjust pH dynamically .

- Activating Agents : Employ carbodiimides (e.g., EDC) with HOAt for efficient amide bond formation .

Q. How can researchers address low yields in the final hydrogenolysis step to remove benzyl groups?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Pearlman’s catalyst (Pd(OH)) under varying H pressures (1–4 atm) .

- Solvent Optimization : Use THF/water mixtures to enhance substrate solubility and catalyst activity.

- Byproduct Analysis : Identify deprotection byproducts via GC-MS and adjust reaction time/temperature .

Q. What mechanistic insights explain unexpected racemization during synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to pinpoint racemization pathways (e.g., base-catalyzed enolization) .

- Temperature Control : Lower reaction temperatures (<0°C) to suppress reversible intermediates.

- Steric Shielding : Introduce bulky protecting groups (e.g., trityl) to hinder stereochemical inversion .

Q. How do solvent dielectric constants influence the compound’s conformational stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.